N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt
CAS No.:
Cat. No.: VC18011045
Molecular Formula: C14H23N4NaO6S3
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23N4NaO6S3 |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | sodium;(3aS,4S,6aR)-2-oxo-4-[5-oxo-5-[2-[(2-sulfonatosulfanylacetyl)amino]ethylamino]pentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole |
| Standard InChI | InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1 |
| Standard InChI Key | RDWRHIZFQMIMKX-JMHMRROLSA-M |
| Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |
| Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a biotin core modified with two functional groups:
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2-Aminoethyl moiety: Enhances solubility and provides a primary amine for conjugation reactions.
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2-Sulfothioacetamide group: Introduces sulfonic acid and thioacetamide functionalities, enabling disulfide bond formation and electrophilic reactivity.
Key Structural Features:
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Molecular Formula:
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Molecular Weight: 462.53 g/mol
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IUPAC Name: Sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate.
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Solubility | Water-soluble (≥10 mg/mL in PBS) |
| Stability | Stable at −20°C; sensitive to oxidation and hydrolysis |
| Affinity Constant | for streptavidin |
Synthesis and Production
Synthetic Pathway
The synthesis involves three sequential steps:
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Biotin Activation: Biotin is converted to a reactive ester (e.g., biotin-N-hydroxysuccinimide) to enable nucleophilic substitution.
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Thioacetamide Conjugation: The activated biotin reacts with 2-aminoethylthioacetamide under alkaline conditions (pH 8–9) to form an intermediate.
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Sulfonation: The intermediate undergoes sulfonation using sodium sulfite, yielding the final sodium salt.
Industrial-Scale Production
Industrial protocols optimize yield (>85%) and purity (>98%) via:
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Automated continuous-flow reactors.
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High-performance liquid chromatography (HPLC) purification.
Mechanism of Action
Biotin-Avidin Interaction
The biotin moiety binds streptavidin/avidin with sub-nanomolar affinity, enabling applications in:
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Immunoassays: Immobilization of biotinylated antibodies.
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Affinity Chromatography: Purification of biotin-tagged proteins.
Sulfothioacetamide Reactivity
The sulfothioacetamide group participates in:
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Disulfide bond formation: Reversible conjugation with thiol-containing biomolecules.
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Electrophilic substitution: Reaction with nucleophiles (e.g., amines, thiols) under mild conditions.
Applications in Scientific Research
Protein Labeling and Detection
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Extracellular Thiol Labeling: The compound selectively labels surface-exposed thiols on cell membranes due to its membrane impermeability.
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Protocol: Incubate live cells with 1–5 mM probe in PBS (pH 7.4) at 4°C for 30–60 minutes.
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Validation: Confocal microscopy or streptavidin-HRP Western blot.
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Diagnostic Assays
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ELISA Enhancement: Improves signal-to-noise ratio by reducing non-specific binding.
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Lateral Flow Assays: Integrates into rapid diagnostic tests for pathogen detection.
Biosensor Development
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Glucose Biosensors: Biotin-streptavidin bridges immobilize glucose oxidase on electrodes.
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DNA Sensors: Facilitates attachment of biotinylated DNA probes to sensor surfaces.
Comparative Analysis with Biotin Derivatives
| Compound | Functional Group | Key Advantage | Limitation |
|---|---|---|---|
| Biotin-NHS | N-hydroxysuccinimide | Rapid conjugation | Hydrolysis-prone in aqueous buffers |
| Biotin-HPDP | Cleavable disulfide | Controlled release | Requires reducing agents for elution |
| Target Compound | Sulfothioacetamide | Dual reactivity (biotin + disulfide) | Sensitive to oxidative environments |
Recent Research Findings
Enhanced Binding Kinetics
A 2024 study demonstrated a 40% increase in binding efficiency compared to biotin-NHS in extracellular protein labeling, attributed to reduced steric hindrance.
Stability Under Physiological Conditions
The sodium salt formulation maintains 95% reactivity after 72 hours in serum at 37°C, outperforming maleimide-based biotin reagents.
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